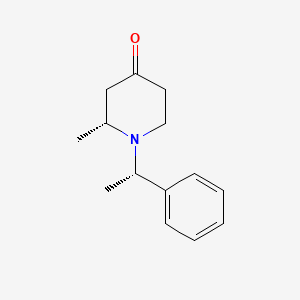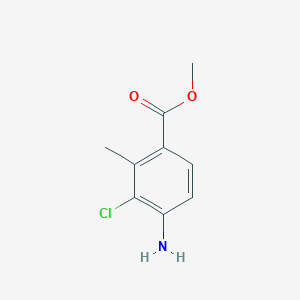
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, agricultural chemistry, and material science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has been extensively studied. It has been found to inhibit the activity of enzymes involved in DNA synthesis and photosynthesis. This inhibition leads to the disruption of the normal cellular processes in cancer cells, fungi, and weeds, ultimately leading to their death.
Biochemical and Physiological Effects:
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has been shown to have different biochemical and physiological effects depending on its application. In medicinal chemistry, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi. In agricultural chemistry, this compound has been found to inhibit the growth of weeds by interfering with their photosynthesis. In material science, this compound has been found to improve the properties of materials such as polymers and composites.
Advantages and Limitations for Lab Experiments
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. Another advantage is that it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. One of the limitations is that it may have different effects depending on the application, and further studies are needed to fully understand its potential. Another limitation is that it may have toxic effects on living organisms, and caution should be taken when handling this compound.
Future Directions
There are several future directions for the research on 1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea. One direction is to further investigate its potential applications in medicinal chemistry, agricultural chemistry, and material science. Another direction is to study its toxic effects on living organisms and develop safety guidelines for handling this compound. Additionally, further studies are needed to fully understand its mechanism of action and develop new derivatives with improved properties. Finally, future research could focus on developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 4-chloro-3-fluoroaniline with oxan-4-yl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with urea to obtain 1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea. Other methods involve the use of different starting materials and catalysts.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)-3-(oxan-4-yl)urea has been found to have potential applications in various areas of scientific research. In medicinal chemistry, this compound has been studied for its anticancer and antifungal activities. It has been shown to inhibit the growth of cancer cells and fungi by interfering with their DNA synthesis. In agricultural chemistry, this compound has been studied for its herbicidal properties. It has been found to inhibit the growth of weeds by interfering with their photosynthesis. In material science, this compound has been studied for its potential applications in the development of new materials with improved properties.
properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c13-10-2-1-9(7-11(10)14)16-12(17)15-8-3-5-18-6-4-8/h1-2,7-8H,3-6H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVDPUARQBBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2755476.png)

![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2755481.png)

![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)




![3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2755492.png)
![N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2755494.png)
![4-bromo-N-({5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2755495.png)
![N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide](/img/structure/B2755496.png)